2-Fluoro-3-methoxy-6-nitroaniline
Description
2-Fluoro-3-methoxy-6-nitroaniline is an aromatic amine derivative featuring a benzene ring substituted with fluorine (position 2), methoxy (position 3), and nitro (position 6) groups. The interplay of electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) substituents dictates its reactivity and physicochemical behavior, making it a subject of interest in comparative studies with analogs .
Properties
Molecular Formula |
C7H7FN2O3 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-6-nitroaniline |
InChI |
InChI=1S/C7H7FN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 |
InChI Key |
FAILBYKDEMHWBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-6-nitrobenzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-3-methoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production of 2-Fluoro-3-methoxy-6-nitrobenzenamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-6-nitrobenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2-Fluoro-3-methoxy-6-aminobenzenamine.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Fluoro-3-methoxy-6-aminobenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methoxy-6-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-6-nitrobenzenamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Substituent Position : The target compound’s nitro group at position 6 creates distinct electronic effects compared to analogs with nitro at positions 4 or 4. For example, 2-Fluoro-4-nitroaniline exhibits stronger resonance stabilization due to para-substitution .
- Functional Group Influence : The methoxy group at position 3 in the target compound donates electrons via resonance, countering the electron-withdrawing effects of fluorine and nitro groups. In contrast, 2-Chloro-3-fluoro-6-nitroaniline () replaces methoxy with chlorine, enhancing electrophilicity .
Physicochemical Properties
Available data from and highlight trends in melting points and molecular weights:
- Melting Points: 2-Fluoro-5-nitroaniline (99–101°C) and 3-Fluoro-4-methoxyaniline (81–84°C) demonstrate how nitro groups elevate melting points compared to non-nitro analogs .
- Molecular Weight : Fluoro-nitroaniline derivatives (e.g., 156.11 g/mol in ) are heavier than methoxy-substituted anilines (141.14 g/mol in ), reflecting nitro’s contribution to mass .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
